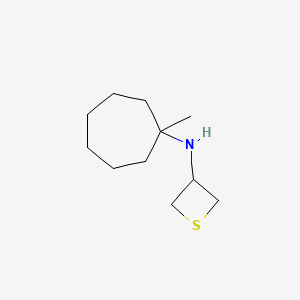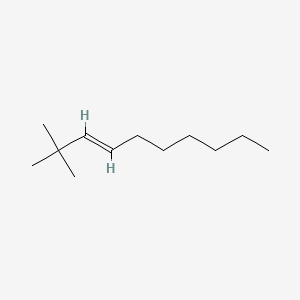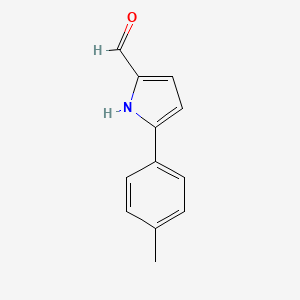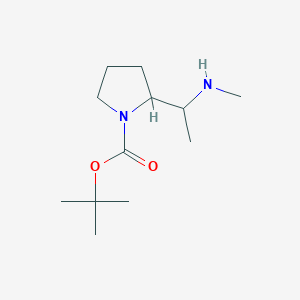
tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-bromoethylcarbamate with methylamine. The reaction is carried out in an organic solvent such as ethanol, with potassium iodide as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
科学研究应用
Chemistry: In organic synthesis, tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules, making it useful in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer industries .
作用机制
The mechanism of action of tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways depend on the specific application and the biological system involved .
相似化合物的比较
- tert-Butyl 2-methylpyrrolidine-1-carboxylate
- tert-Butyl 2-[(methylamino)methyl]pyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different substituents (e.g., methyl, methylamino, methylcarbamoyl) imparts distinct chemical and physical properties.
- Reactivity: The reactivity of these compounds varies based on the nature of the substituents. For example, the presence of a carbamate group can influence the compound’s stability and reactivity in different chemical reactions.
- Applications: Each compound has unique applications based on its specific properties. For instance, tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate may be preferred in certain pharmaceutical applications due to its enhanced stability .
属性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
tert-butyl 2-[1-(methylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9(13-5)10-7-6-8-14(10)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
InChI 键 |
CWISESPKYLRZOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


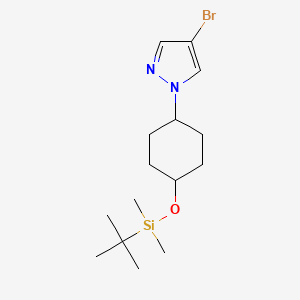
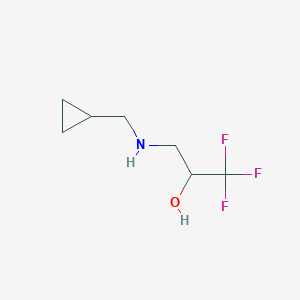
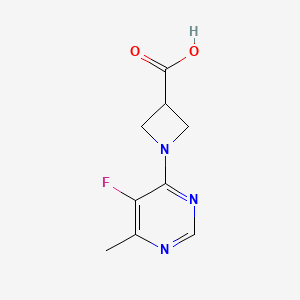
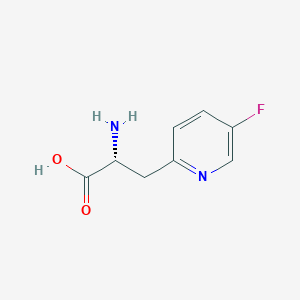
![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)

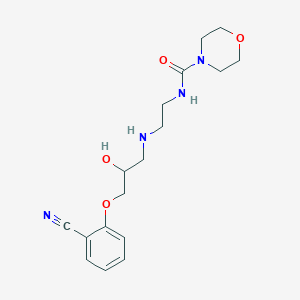
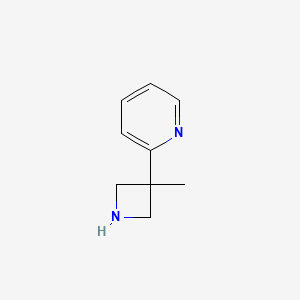
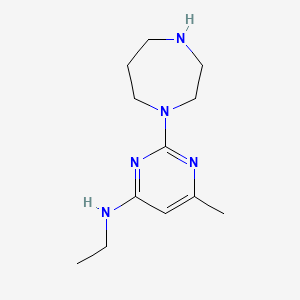
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
![8-Bromo-3-methoxypyrido[2,3-b]pyrazine](/img/structure/B13330366.png)
